1-(1,3-Benzothiazol-2-yl)ethanol
Overview
Description
1-(1,3-Benzothiazol-2-yl)ethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. The specific compound of interest, 1-(1,3-Benzothiazol-2-yl)ethanol, features an ethanol group attached to the benzothiazole moiety.
Synthesis Analysis
The synthesis of substituted benzothiazoles, which are structurally related to 1-(1,3-Benzothiazol-2-yl)ethanol, can be achieved through the condensation of 2-aminothiophenol with aromatic aldehydes. This process is catalyzed by an H2O2/HCl system in ethanol at room temperature, offering a simple and efficient procedure with short reaction times and excellent yields . Another related synthesis approach for benzothiazole derivatives is a catalyst-free, environmentally benign one-pot multi-component protocol that uses ethanol-PEG-600, which avoids traditional purification methods .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by spectral methods such as 1H NMR, 13C NMR, IR, and MS . These methods provide detailed information about the molecular framework and the functional groups present in the compound. The structure of 1-(1,3-Benzothiazol-2-yl)ethanol would likely be elucidated using similar techniques, revealing the presence of the ethanol group attached to the benzothiazole ring.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, 1-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol, a compound similar to 1-(1,3-Benzothiazol-2-yl)ethanol, has been identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR) and can suppress parathyroid hormone release in rats . This indicates that benzothiazole derivatives can participate in biologically relevant interactions and may have potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be quite diverse. For example, lipophilic 2,1,3-benzothiadiazoles, which are structurally related to benzothiazoles, have been shown to have high solubility in a wide range of solvents and exhibit photophysical properties such as absorption in the violet region and emission in the blue-green region . These properties enable their use in applications such as optical sensors for tagging materials and detecting fuel adulteration. The in vitro hepatic metabolism of benzothiazole derivatives has also been studied, revealing that these compounds can be metabolized to their corresponding alcohols or ketones, indicating their potential for biotransformation .
Scientific Research Applications
Calcium Sensing Receptor Modulation : A compound structurally related to 1-(1,3-Benzothiazol-2-yl)ethanol, specifically 1-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol, was identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This modulation could influence parathyroid hormone release, indicating potential therapeutic applications in related conditions (Gustafsson et al., 2010).
Lipase-Catalyzed Kinetic Resolution : 1-(1,3-Benzothiazol-2-yl)ethanol was used in a study exploring the kinetic resolution of racemic mixtures through enantiomer selective acylation. This process, catalyzed by various lipases, has implications in stereochemistry and pharmaceutical synthesis (Toșa et al., 2008).
Crystal Structure Analysis : Studies have been conducted on compounds structurally related to 1-(1,3-Benzothiazol-2-yl)ethanol, focusing on their molecular structure through X-ray crystallography. These studies provide insights into the molecular conformations and interactions in benzothiazole derivatives (Aydın et al., 2002).
Synthesis and Microbial Studies : Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethanol, have been synthesized and assessed for their antibacterial and antifungal activities. These compounds show potential in the development of new antimicrobial agents (Patel & Agravat, 2007).
Antioxidant and Lipid Peroxidation Studies : Investigations into compounds similar to 1-(1,3-Benzothiazol-2-yl)ethanol have been conducted to assess their impact on antioxidant vitamins and lipid peroxidation levels. Such studies are crucial for understanding the pharmacological and toxicological properties of these compounds (Karatas et al., 2005).
Catalyst-Free Synthesis : A catalyst-free synthesis method has been developed for benzothiazole derivatives, demonstrating a more environmentally friendly and efficient approach to producing these compounds (Guo et al., 2009).
Future Directions
Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZTUFERFFNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385281 | |
Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)ethanol | |
CAS RN |
17147-80-7 | |
Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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